

troubleshooting Abbott Alinity m assay failures and error codes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Abbott

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Abbott Alinity m Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the **Abbott** Alinity m molecular diagnostics system.

Frequently Asked Questions (FAQs)

Q1: What should I do if I suspect contamination in my Alinity m run?

A1: If you suspect contamination, particularly if negative controls are persistently reactive, it is recommended to clean the Alinity m System.^{[1][2]} Follow the procedural precautions outlined in your user manual to avoid further contamination. This includes using aerosol barrier pipette tips, changing gloves frequently, and properly disinfecting spills.^{[1][3]} Monitoring procedures for the presence of amplification product can be found in the Alinity m System Operations Manual, Section 9.^{[1][3]} If the issue persists after cleaning, contact **Abbott** Technical Services.^[4]

Q2: Where can I find detailed troubleshooting information for specific error codes?

A2: For detailed troubleshooting information and corrective actions for specific message codes, refer to Section 10 of the Alinity m System Operations Manual.^[1] For quality control flags, refer to Section 5 of the manual.^[1] If you do not have access to the manual or the issue is not resolved, contact **Abbott** Technical Services for assistance.^{[5][6]}

Q3: What should I do if I receive a notification about a software update or field safety notice?

A3: It is crucial to carefully review all communications from **Abbott** regarding software updates and field safety notices. These documents contain important information about potential issues and necessary actions to ensure the accuracy of your results.^[5] Always follow the instructions provided in these notices, which may include mandatory software upgrades or specific procedural changes.^[5] If you have any questions, contact your local **Abbott** representative.^[5]

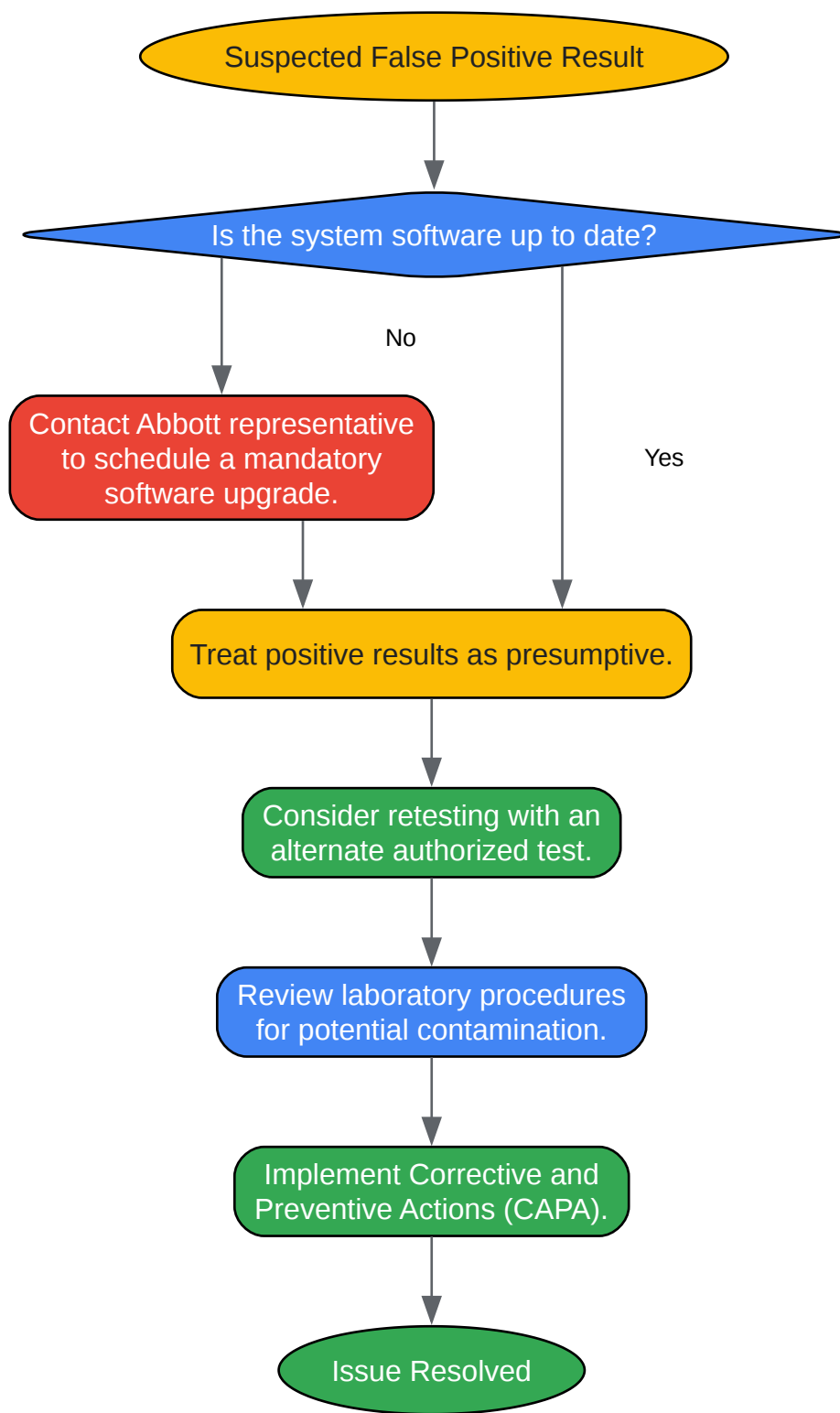
Troubleshooting Guides

This section provides guidance on specific assay failures and error codes.

Issue: False Positive Results

False positive results can arise from several factors, including software issues and procedural errors. A notable cause has been a software problem that could lead to overflow between sample wells during processing.^[7]^[8]^[9]

Troubleshooting Workflow for False Positive Results



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Caption: Troubleshooting workflow for suspected false positive results.

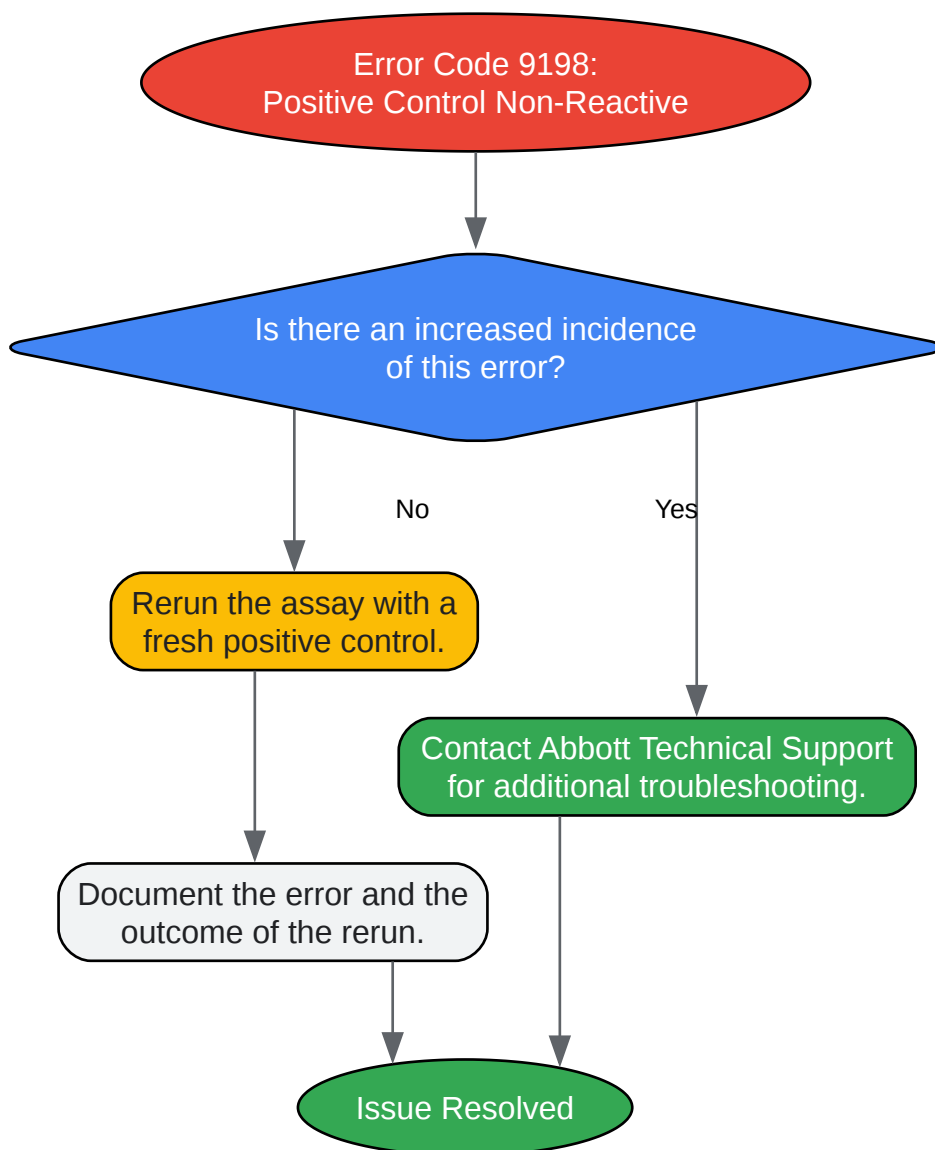
Experimental Protocol for Investigating False Positives:

- **Quarantine Results:** Immediately quarantine any suspected false positive results and the associated samples.
- **Verify Software Version:** Check the current software version on your Alinity m system. Cross-reference this with any recent communications from **Abbott** regarding software updates.
- **Retest with an Alternative Method:** If a software issue is not the immediate suspect, or as a confirmatory step, retest the original patient specimen using a different authorized molecular diagnostic test.
- **Review Run Data:** Analyze the amplification curves for any abnormalities, such as non-sigmoidal shapes, which could indicate a false positive.
- **Assess for Cross-Contamination:** Review sample handling and loading procedures to identify any potential for well-to-well contamination.
- **Contact **Abbott** Support:** If the issue persists or is confirmed to be related to a known problem, contact **Abbott** Technical Support for further guidance.

Issue: Error Code 9198 - Positive Control is Non-Reactive

This error indicates that the positive control in an assay run did not produce the expected reactive result, invalidating the run. A key identified cause for this error, particularly with the Alinity m HR HPV and STI AMP Kits, is the leaching of iron from the lysis transfer pump into the Alinity m Lysis Solution.^{[5][6][10]}

Troubleshooting Workflow for Error Code 9198



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Caption: Troubleshooting workflow for Error Code 9198.

Experimental Protocol for Investigating Error Code 9198:

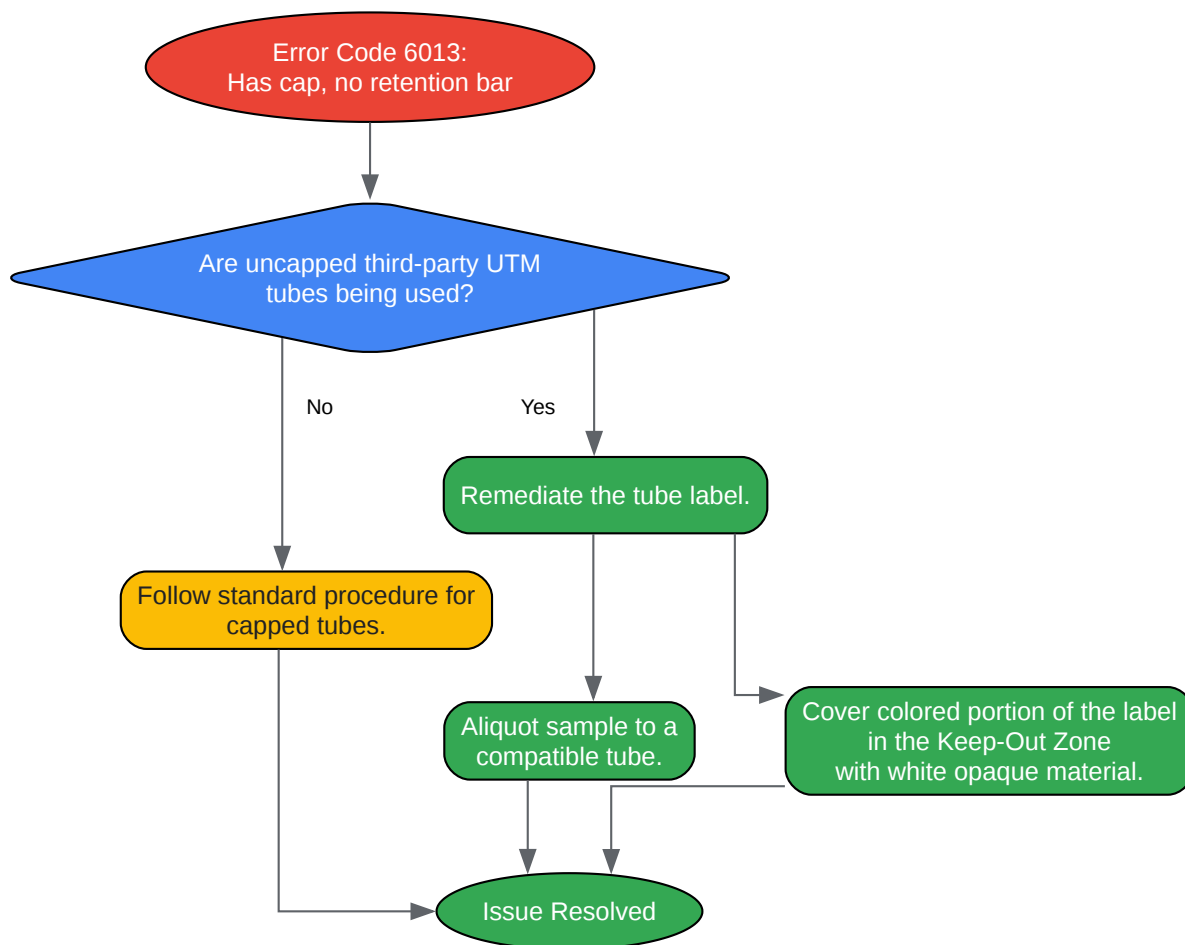
- Invalidate Run: Do not report any patient results from a run where the positive control failed.
- Inspect Reagents: Ensure that the correct assay-specific positive control was used and that it has not expired.

- Prepare a Fresh Control: If possible, prepare a fresh positive control from a new vial or lot number.
- Rerun the Assay: Repeat the assay with the fresh positive control.
- Monitor Error Frequency: If you experience an increased incidence of Error Code 9198, it may be indicative of the iron leaching issue.
- Contact **Abbott** Support: For persistent or frequent occurrences of this error, contact **Abbott** Technical Support for further investigation and potential service of the lysis transfer pump.[\[5\]](#)
[\[6\]](#)

Issue: Error Code 6013 - Has cap, no retention bar

This error can be incorrectly generated when using certain third-party Universal Transport Medium (UTM) tubes. The system's camera may falsely detect a cap due to colors other than black or white on the tube label within the "Keep-Out Zone".[\[11\]](#)

Troubleshooting Workflow for Error Code 6013



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Caption: Troubleshooting workflow for Error Code 6013.

Remediation Options for Error Code 6013 with Uncapped Tubes:

- Aliquot the sample: Transfer the sample to another tube that is permitted by the assay's package insert and ensure the tube label meets the required specifications.^[11]
- Cover the label: Use white opaque material (e.g., a white sticker) to cover the colored portion of the tube label that falls within the "Keep-Out Zone."^[11]

- Contact tube manufacturer: Reach out to the manufacturer of the problematic tubes to inquire about alternative options that are compatible with the Alinity m system's detection mechanism.[\[11\]](#)

Summary of Common Error Codes and Issues

Error Code/Issue	Description	Potential Causes	Recommended Actions
False Positive	Detection of the target analyte when it is not present.	Software malfunction causing well-to-well overflow. [7] [8] [9] Sample cross-contamination.	Update system software. [7] Treat positive results as presumptive and consider retesting with an alternative method. [7] Review sample handling procedures.
9198	Positive control is non-reactive.	Iron leaching from the lysis transfer pump into the lysis solution (especially for HR HPV and STI assays). [5] [6] Expired or improperly prepared positive control.	If the issue is persistent, contact Abbott Technical Support for further investigation. [5] [6] Rerun the assay with a fresh positive control.
6013	Has cap, no retention bar.	Incorrectly generated due to colored labels on certain third-party UTM tubes interfering with the system's cap detection. [11]	Aliquot the sample to a compatible tube. [11] Cover the colored portion of the label in the "Keep-Out Zone." [11]
Contamination	Negative controls are persistently reactive.	Spills of specimens. [1] Carryover of amplification products. [1] Improper laboratory practices.	Clean and disinfect the Alinity m system. [1] [2] Adhere to strict procedural precautions, including frequent glove changes. [1] [3]

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- To cite this document: BenchChem. [troubleshooting Abbott Alinity m assay failures and error codes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666368#troubleshooting-abbott-alinity-m-assay-failures-and-error-codes]

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